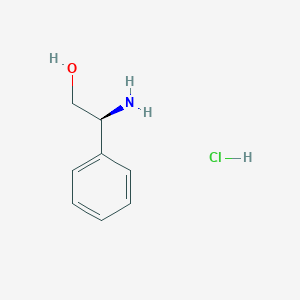

(S)-2-Amino-2-phenylethan-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-Amino-2-phenylethan-1-ol hydrochloride” likely refers to a compound that contains an amino group (NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the same carbon atom, which is also attached to an alcohol group (OH). The “(S)” indicates the specific spatial arrangement of these groups around the carbon atom .

Synthesis Analysis

The synthesis of such compounds often involves reactions known as nucleophilic substitutions, where an electron-rich ‘nucleophile’ (like an amine or alcohol) attacks an electron-deficient ‘electrophile’. In this case, the phenyl group could be introduced via a reaction with phenyl halides .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .Chemical Reactions Analysis

The compound, being an amino alcohol, could participate in various chemical reactions. For example, it could react with carboxylic acids to form amides or esters, or it could be protonated to form a salt, especially in the presence of acids .Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms .科学的研究の応用

Enantioselective Syntheses

A significant application of (S)-2-Amino-2-phenylethan-1-ol hydrochloride is in the field of synthetic chemistry, where its enantioselective synthesis methods are explored. Tanielyan et al. (2006) developed two enantioselective methods for synthesizing 2-amino-1-phenylethanol. The first method utilizes enantioselective oxazaborolidine-catalyzed borane reduction, while the second method involves hydrogenation using a chiral ruthenium complex. Both methods produce the amino alcohol with high enantiomeric excess (ee), demonstrating the compound's potential for producing optically active pharmaceuticals and chemicals (Tanielyan et al., 2006).

Vasorelaxant Effects

Another application is found in pharmacology, where the vasorelaxant effects of related compounds are studied for potential therapeutic benefits. Brito et al. (2013) investigated 1-nitro-2-phenylethane, demonstrating its ability to induce vasorelaxation via stimulation of the soluble guanylate cyclase-cGMP pathway, suggesting a possible mechanism of action for vasorelaxant effects observed in analogs of this compound (Brito et al., 2013).

Supramolecular Architecture

In materials science, the compound's derivatives are used to construct supramolecular architectures. Liu et al. (2004) described the synthesis of lanthanide coordination polymers with 2-aminoterephthalic acid and 1,10-phenanthroline, demonstrating the utility of this compound derivatives in creating complex structures with potential applications in catalysis, drug delivery, and materials science (Liu et al., 2004).

Spectroscopic Studies

Spectroscopic studies, such as those conducted by Subashini and Periandy (2016), provide insights into the molecular structure and behavior of this compound. Their research offers a comprehensive spectroscopic characterization, highlighting the compound's potential for further studies in molecular interactions and drug design (Subashini & Periandy, 2016).

Biomolecule Analog Studies

Research by Melandri et al. (2009) on free jet microwave absorption spectroscopy of 2-amino-1-phenylethanol and its analogs provides valuable data on the shape and conformations of biomolecules, offering a foundation for understanding the structural basis of their biological activity (Melandri et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-amino-2-phenylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXJJXIDBVLDBZ-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992019.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2992023.png)

![2-(3-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2992024.png)

![5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992030.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone](/img/structure/B2992040.png)